molecular formula C10H10N4O B14175278 4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine

Cat. No.: B14175278
M. Wt: 202.21 g/mol
InChI Key: SFBFXKZQKKMDJF-UHFFFAOYSA-N
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Description

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine is an organic compound that belongs to the class of pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring, which is further connected to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere of nitrogen or argon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. These interactions can inhibit the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the active site of these kinases and block their function is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its methoxy group at the pyridine ring and the pyrimidine ring contribute to its unique chemical and biological properties, making it a valuable compound in scientific research and pharmaceutical development .

Biological Activity

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxypyridine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets. The methoxy group enhances solubility and may improve pharmacokinetic properties.

Biological Activity Overview

Recent studies have indicated that derivatives of pyrimidine and pyridine compounds exhibit various biological activities, including anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

  • PI3K/mTOR Inhibition :
    • Compounds similar to this compound have been studied for their ability to inhibit the PI3K/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation.
    • Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 of 0.22 nM against PI3Kα and 23 nM against mTOR, leading to significant anti-proliferative effects in cancer cell lines such as MCF-7 and HCT-116 .
  • Cell Cycle Arrest :
    • The compound has been shown to induce G0/G1 phase arrest in cancer cells, effectively halting their proliferation. This was confirmed through flow cytometry analyses which indicated a dose-dependent response in cell cycle distribution .
  • Apoptosis Induction :
    • Apoptotic effects were observed through Western blot assays that measured the phosphorylation levels of AKT, indicating that the compound can trigger apoptotic pathways by disrupting survival signaling .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult (IC50/EC50)Reference
PI3K InhibitionEnzyme Inhibition Assay0.22 nM
mTOR InhibitionEnzyme Inhibition Assay23 nM
Anti-proliferativeCell Proliferation AssayMCF-7: 130 nM; HCT-116: 20 nM
Apoptosis InductionFlow CytometrySignificant apoptosis noted

Case Studies

Several studies have explored the biological activity of related compounds with similar structural features:

  • CDC42 Inhibitors :
    • Research on CDC42 inhibitors has shown promising results in cancer therapy, where modifications to pyrimidine structures enhanced potency against various cancer cell lines .
  • Dihydroquinazolinone Derivatives :
    • Another class of compounds targeting PfATP4 demonstrated that structural modifications could significantly affect both solubility and metabolic stability while maintaining antiparasitic activity .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

4-(2-methoxypyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H10N4O/c1-15-9-7(3-2-5-12-9)8-4-6-13-10(11)14-8/h2-6H,1H3,(H2,11,13,14)

InChI Key

SFBFXKZQKKMDJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=NC(=NC=C2)N

Origin of Product

United States

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